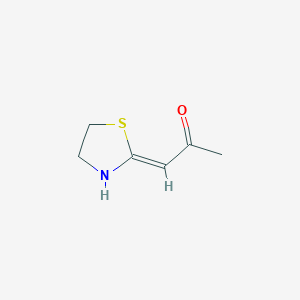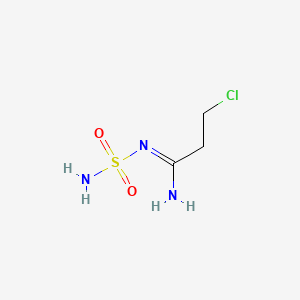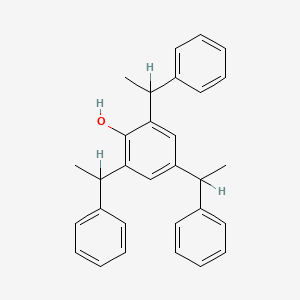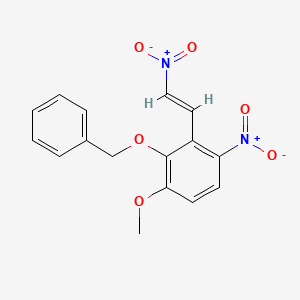![molecular formula C16H22O3Si B1141583 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene CAS No. 124389-79-3](/img/structure/B1141583.png)
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene is a complex organic compound with the molecular formula C16H22O3Si. This compound is characterized by its bicyclic structure, which includes a vinyl group and three ethoxy groups attached to a silicon atom. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene typically involves the reaction of bicyclo[4.2.0]octa-1,3,5,7-tetraene with vinyltriethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the vinyl group with the bicyclic structure. The reaction conditions often include a temperature range of 50-100°C and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reagents, such as thionyl chloride or phosphorus tribromide, are used to replace ethoxy groups with halides.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated silanes.
科学的研究の応用
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic compounds.
Biology: Employed in the development of biocompatible coatings for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance adhesives, sealants, and coatings due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism of action of 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene involves its interaction with various molecular targets, primarily through the formation of covalent bonds with functional groups on target molecules. The vinyl group can undergo addition reactions with nucleophiles, while the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane networks. These interactions are crucial in applications such as surface modification and material synthesis.
類似化合物との比較
Similar Compounds
Vinyltriethoxysilane: Lacks the bicyclic structure, making it less versatile in certain applications.
(E)-1,2-bis(triethoxysilyl)ethylene: Contains two triethoxysilyl groups but lacks the bicyclic structure.
Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Lacks the vinyl and triethoxysilyl groups, limiting its reactivity.
Uniqueness
4-[2-(Triethoxysilyl)vinyl]benzocyclobutene is unique due to its combination of a bicyclic structure with a vinyl group and triethoxysilyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various advanced applications.
特性
CAS番号 |
124389-79-3 |
|---|---|
分子式 |
C16H22O3Si |
分子量 |
290.43 g/mol |
IUPAC名 |
2-(3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)ethenyl-triethoxysilane |
InChI |
InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-13H,4-6H2,1-3H3 |
InChIキー |
WVWFIBXBKFSCFL-UHFFFAOYSA-N |
SMILES |
CCO[Si](C=CC1=CC2=C(C=C1)C=C2)(OCC)OCC |
正規SMILES |
CCO[Si](C=CC1=CC2=C(C=C1)C=C2)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)





